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Metoprolol acid - 56392-14-4

Metoprolol acid

Catalog Number: EVT-275931
CAS Number: 56392-14-4
Molecular Formula: C14H21NO4
Molecular Weight: 267.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Metoprolol acid is a major metabolite of the beta-blocker drug metoprolol, generated primarily through hepatic metabolism by cytochrome P450 (CYP) enzymes, especially CYP2D6. [, ] It exists as two enantiomers, (R)-metoprolol acid and (S)-metoprolol acid, due to the presence of a chiral center in its structure. [] While originating as a human metabolite, metoprolol acid is also detected in various environmental compartments, including wastewater, surface water, and groundwater. [, , , , ] Its presence in the environment raises concerns about potential ecological and human health risks. []

Metoprolol

Compound Description: Metoprolol is a commonly prescribed beta-blocker medication used to treat hypertension. It exists as a racemic mixture of two enantiomers: (R)-metoprolol and (S)-metoprolol. Metoprolol is metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several metabolites, including Metoprolol Acid.

Relevance: Metoprolol is the parent compound of Metoprolol Acid. Metoprolol Acid is formed through O-demethylation of Metoprolol, primarily mediated by CYP2D6 enzyme. Understanding the metabolic pathway from Metoprolol to Metoprolol Acid is crucial for understanding the pharmacokinetics and pharmacodynamics of Metoprolol therapy.

α-Hydroxymetoprolol

Compound Description: α-Hydroxymetoprolol is another major metabolite of Metoprolol. It is formed through the α-hydroxylation of Metoprolol, primarily by the CYP2D6 enzyme. Like Metoprolol Acid, α-Hydroxymetoprolol is also a chiral molecule, existing as two enantiomers.

Relevance: α-Hydroxymetoprolol is a significant metabolite of Metoprolol alongside Metoprolol Acid. Both metabolites are formed through different metabolic pathways and contribute to the overall elimination of Metoprolol from the body. Studying the formation and elimination of both metabolites provides a comprehensive understanding of Metoprolol's pharmacokinetic profile.

O-Desmethylmetoprolol (ODM)

Compound Description: O-Desmethylmetoprolol (ODM) constitutes another key metabolite resulting from the metabolism of Metoprolol. It is generated via O-demethylation, primarily facilitated by the CYP3A enzyme. Similar to other Metoprolol metabolites, ODM also exists as a chiral molecule with two enantiomers.

Relevance: O-Desmethylmetoprolol holds relevance as a metabolite of Metoprolol, formed through a distinct metabolic pathway involving CYP3A. This pathway differs from the CYP2D6-mediated formation of Metoprolol Acid. Notably, research suggests a potential link between CYP3A activity and the formation of both ODM and Metoprolol Acid. Inhibiting CYP3A could lead to reduced plasma concentrations of both metabolites, indicating the complex interplay of these metabolic pathways.

Atenolol

Compound Description: Atenolol, like Metoprolol, is a beta-blocker medication prescribed for hypertension. It exhibits structural similarities to Metoprolol and is often studied in comparative environmental degradation studies alongside Metoprolol and its metabolites.

Relevance: Atenolol serves as a reference compound in research investigating the environmental fate and degradation of pharmaceuticals, including Metoprolol and Metoprolol Acid. Comparing the behavior of Atenolol, Metoprolol, and its metabolites in various environmental conditions helps researchers understand their persistence and potential impact on ecosystems.

Propranolol

Compound Description: Propranolol, similar to Metoprolol and Atenolol, belongs to the class of beta-blocker medications used for treating hypertension. It shares structural similarities with Metoprolol and is frequently included in environmental degradation studies alongside Metoprolol and its metabolites.

Relevance: Propranolol, alongside Atenolol, serves as a reference compound in research examining the environmental fate and degradation of pharmaceuticals, including Metoprolol and Metoprolol Acid. Comparing the behavior of these compounds in various environmental matrices helps researchers assess their persistence and potential risks to ecosystems.

Source and Classification

Metoprolol acid is classified as a beta-adrenergic antagonist. It is primarily recognized as a metabolite of metoprolol, which is widely used in the treatment of hypertension, angina pectoris, and heart failure. Metoprolol itself is a selective blocker for beta-1 adrenergic receptors, primarily affecting cardiac tissues. The acid form is produced through metabolic processes involving cytochrome P450 enzymes, particularly CYP2D6, which exhibit polymorphism in the human population .

Synthesis Analysis

The synthesis of metoprolol acid can be traced back to the metabolic pathways of metoprolol. The primary method involves biotransformation by fungal organisms such as Cunninghamella blakesleeana, which has been shown to effectively convert metoprolol into various metabolites including metoprolol acid .

Synthetic Pathway

  1. Starting Material: Metoprolol (3-[4-(2-methoxyethyl)phenoxy]-1-(isopropylamino)-2-propanol).
  2. Enzymatic Reaction: The compound undergoes hydroxylation and other transformations mediated by cytochrome P450 enzymes.
  3. Isolation: After biotransformation, metabolites are isolated using chromatography techniques for further analysis.

The synthesis parameters such as temperature, incubation time, and substrate concentration play critical roles in the yield and purity of the resultant metabolites .

Molecular Structure Analysis

The molecular structure of metoprolol acid can be described by its chemical formula C16H23NO3C_{16}H_{23}NO_3. It features:

  • Functional Groups: Hydroxyl (-OH) and carboxylic acid (-COOH) groups.
  • Stereochemistry: The compound exhibits chirality due to the presence of asymmetric carbon atoms.

Structural Characteristics

  • Molecular Weight: Approximately 275.37 g/mol.
  • 3D Configuration: The spatial arrangement influences its interaction with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to elucidate the structure and confirm the identity of metoprolol acid .

Chemical Reactions Analysis

Metoprolol acid participates in various chemical reactions typical for carboxylic acids:

  1. Esterification: Reacts with alcohols to form esters.
  2. Decarboxylation: Under specific conditions can lose carbon dioxide.
  3. Reduction: Can be reduced to form corresponding alcohols.

These reactions are significant in understanding its reactivity profile and potential applications in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of metoprolol acid primarily revolves around its role as a metabolite influencing the pharmacokinetics of metoprolol. It does not exhibit significant beta-blocking activity compared to its parent compound but may modulate its effects through:

Studies indicate that variations in enzyme activity responsible for metabolizing metoprolol can lead to differences in plasma concentrations of both metoprolol and its metabolites, including metoprolol acid .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol.

Chemical Properties

  • pH Stability: Exhibits stability across a range of pH levels typical for biological systems.
  • Thermal Stability: Decomposes at elevated temperatures; thus, storage conditions are crucial.

Quantitative analysis methods such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity and concentration levels in pharmaceutical formulations .

Applications

Metoprolol acid serves several important roles in pharmacology:

  1. Pharmacokinetic Studies: Used as a standard reference compound in studies assessing drug metabolism.
  2. Biomarker Research: Investigated for its potential as a biomarker for therapeutic efficacy or toxicity related to metoprolol therapy.
  3. Drug Development: Insights into its metabolic pathways contribute to the design of new beta-blockers with improved profiles.
Biotransformation Pathways and Metabolic Profiling of Metoprolol Acid

Role of CYP2D6 Polymorphisms in Metoprolol Acid Formation

Metoprolol acid is the terminal O-demethylated metabolite of metoprolol, generated via sequential oxidation reactions primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme. This polymorphic enzyme exhibits significant genetic variability, directly influencing metoprolol’s metabolic fate. Approximately 70–80% of an oral metoprolol dose undergoes CYP2D6-mediated biotransformation, with O-demethylation representing the dominant pathway (65% of urinary metabolites) leading to metoprolol acid formation [1] [6]. The α-hydroxylation (10%) and N-dealkylation (10%) pathways constitute minor routes [1] [2]. Metoprolol acid lacks clinically relevant β-blocking activity, rendering its generation a detoxification process [7].

Genetic Variants Impacting O-Demethylation and α-Hydroxylation Pathways

CYP2D6 genetic variants profoundly alter enzymatic activity toward metoprolol’s O-demethylation and α-hydroxylation. Over 100 allelic variants are cataloged, classified by predicted function:

  • Null alleles (e.g., 3–8, *14): Produce non-functional enzymes. Poor Metabolizers (PMs) harboring two null alleles exhibit 5-fold higher metoprolol AUC and markedly reduced formation of α-hydroxymetoprolol and O-demethylmetoprolol (the immediate precursor of metoprolol acid) compared to Normal Metabolizers (NMs) [1] [6].
  • Reduced-function alleles (e.g., *9, *10, *17, *41): Encode enzymes with partial activity. Intermediate Metabolizers (IMs) show 2.5-fold higher metoprolol AUC than NMs and reduced metoprolol acid generation [3] [6].
  • Increased-function alleles (e.g., *1xN, *2xN): Gene duplications/multiplications. Ultrarapid Metabolizers (UMs) demonstrate accelerated O-demethylation, leading to enhanced metoprolol acid formation and lower parent drug exposure (AUC ~0.4-fold of NMs) [6] [9].

CYP2D6 exhibits enantioselectivity, preferentially metabolizing R-metoprolol over S-metoprolol via O-demethylation in UMs and NMs. This stereoselectivity diminishes in PMs, where both enantiomers accumulate equally [6] [9]. The α-hydroxylation pathway is almost exclusively dependent on CYP2D6, making the metoprolol/α-hydroxymetoprolol ratio a robust CYP2D6 phenotyping metric [2] [7].

Table 1: Impact of Key CYP2D6 Genetic Variants on Metoprolol Metabolism

CYP2D6 VariantFunctional StatusPredicted PhenotypeEffect on Metoprolol Acid FormationMajor Populations Affected
*3, *4, *5, *6Non-functionalPoor Metabolizer (PM)Severely ReducedEuropean (5.4%), African-American (2.4%)
*10 (*10/*10)Reduced functionIntermediate Metabolizer (IM)ReducedEast Asian (up to 42% allele frequency)
*17 (*17/*17)Reduced functionIntermediate Metabolizer (IM)ReducedAfrican (20-35% allele frequency)
*41 (*41/*41)Reduced functionIntermediate Metabolizer (IM)ReducedEuropean (∼9% allele frequency)
*1xN, *2xNIncreased functionUltrarapid Metabolizer (UM)IncreasedMiddle Eastern/Oceanian (11.2%), European (3.1%)

Population-Specific Allele Frequencies and Metabolic Phenotype Stratification

The global distribution of CYP2D6 variants leads to significant ethnic disparities in metoprolol metabolism:

  • East Asian Populations: High frequency of the reduced-function *10 allele (~42%). Consequently, the IM phenotype predominates, leading to generally slower metoprolol metabolism and reduced metoprolol acid generation compared to Europeans. The PM prevalence is low (0.4%) [6] [9].
  • African/African-American Populations: Higher prevalence of the reduced-function 17 allele (20–35%) and other alleles conferring reduced activity (29, *36). PM prevalence is moderate (2.4%), but a significant proportion are IMs [6].
  • European Populations: Characterized by prevalent null alleles (*3, *4, *5 - ~20% combined frequency). PM prevalence is highest (5.4%) among major groups, with UMs at 3.1% [1] [6].
  • Middle Eastern/Oceanian Populations: Exhibit the highest prevalence of UMs globally (up to 11.2%) due to a high frequency of gene duplications [6].

Phenotype stratification using Activity Scores (AS) correlates strongly with metoprolol acid formation: AS = 0 (PM) << AS = 0.5–1.0 (IM) < AS = 1.5–2.0 (NM) < AS > 2.0 (UM) [6] [9]. Real-world pharmacometabolomic studies confirm urinary metoprolol/metoprolol acid ratios strongly correlate with CYP2D6 AS, validating its use in predicting metabolic capacity [5] [8].

Interspecies Variability in Hepatic and Extrahepatic Metabolism

The metabolism of metoprolol to metoprolol acid demonstrates significant interspecies differences, complicating the extrapolation of preclinical data to humans. Furthermore, while CYP2D6 is dominant, non-CYP450 enzymes contribute, particularly under conditions of CYP2D6 inhibition or deficiency.

Comparative Analysis of Metabolite Ratios in Human vs. Preclinical Models

Humans exhibit a distinct metoprolol metabolic profile compared to common preclinical models:

  • Humans: O-Demethylation (leading to metoprolol acid) is the major pathway (65% of dose in urine). α-Hydroxylation accounts for ~10%. CYP2D6 contributes ~80% to overall clearance [1] [2] [6].
  • Rats: Primarily utilize N-dealkylation, with minimal O-demethylation. Rat CYP2D homologs (CYP2D1-5) show functional differences from human CYP2D6 [2] [9].
  • Dogs: Exhibit significant O-demethylation, but the specific CYP isoforms involved differ. Dogs lack a true CYP2D6 ortholog.
  • In Vitro Models (HLMs, Hepatocytes): Human Liver Microsomes (HLMs) primarily show CYP2D6-dependent O-demethylation. However, studies in induced HepaRG cells and primary human hepatocytes reveal CYP3A4, CYP2B6, and CYP2C9 can contribute up to 19% to O-demethylation and 7.6% to N-dealkylation, particularly after induction by agents like rifampicin [2]. Physiologically Based Pharmacokinetic (PBPK) models incorporating human data show that CYP2D6 PMs have a 5-fold higher metoprolol AUC and significantly reduced metabolite/parent compound ratios compared to NMs, patterns not fully replicated in standard rodent models [9].

Table 2: Interspecies Variability in Primary Metoprolol Metabolic Pathways

Species/ModelDominant Metabolic PathwayContribution of O-Demethylation (Metoprolol Acid Pathway)Key Enzymes InvolvedLimitations for Human Translation
Human (NM)O-DemethylationHigh (∼65% of urinary metabolites)CYP2D6 (∼80% contribution)Gold Standard
Human (PM)N-Dealkylation, CYP3A4-mediated pathwaysSeverely ReducedCYP3A4, CYP2B6, CYP2C9Represents deficient metabolic state
RatN-DealkylationLowCYP2D1/2 (not orthologous), CYP3AMajor pathway differs; poor O-demethylation
DogO-DemethylationModerateNon-CYP2D6 CYP enzymesLacks true CYP2D6 ortholog
Human Liver Microsomes (HLM)O-DemethylationHighCYP2D6 dominantLacks full cellular context, cofactors
HepaRG CellsO-Demethylation (Inducible)High (CYP2D6); Moderate (CYP3A4 induced)CYP2D6, CYP3A4 (after induction)Retain some but not all metabolic functions

Non-CYP450 Enzymatic Contributions to Metoprolol Acid Biosynthesis

While CYP-mediated oxidation initiates metoprolol metabolism, subsequent steps and alternative pathways involve non-CYP enzymes:

  • UGT Enzymes (Glucuronidation): Recent high-resolution mass spectrometry studies have identified multiple previously unreported glucuronidated metoprolol metabolites in human urine. These include N-glucuronidated metoprolol and four distinct glucuronides of hydroxymetoprolol. Although glucuronidation of metoprolol acid itself was not definitively confirmed, its precursor (O-demethylmetoprolol) is a potential substrate. These findings suggest UGT enzymes (e.g., UGT1A1, UGT2B7) contribute to the elimination of metoprolol and its oxidative metabolites, potentially acting as a compensatory pathway in CYP2D6 PMs or when CYP2D6 is inhibited [5] [8].
  • Microbiome-Derived Metabolism: Pharmacometabolomic profiling reveals metoprolol treatment significantly alters urinary levels of gut microbiota-derived metabolites. Hippuric acid, hydroxyhippuric acid, and methyluric acid – products of dietary polyphenol metabolism by gut bacteria – are elevated in individuals taking metoprolol. This suggests a potential interaction between metoprolol and the gut microbiome composition or activity, although the exact mechanism (e.g., altered microbial metabolism, changed gut permeability) remains under investigation [5]. While not directly forming metoprolol acid, this highlights an extrahepatic axis influencing the overall metabolic profile.
  • Flavin-Containing Monooxygenases (FMOs) and Aldehyde Oxidase (AO): The conversion of O-demethylmetoprolol to metoprolol acid involves oxidation of an aldehyde intermediate. Aldehyde dehydrogenase (ALDH) is the primary enzyme responsible. However, FMOs or AO could potentially contribute to this oxidation step or to the metabolism of other metoprolol derivatives, though specific evidence for metoprolol acid formation is limited [6] [8].
  • Novel/Unreported Metabolites: Advanced pharmacometabolomic studies using LC-HRMS have uncovered at least nine previously unreported metoprolol metabolites in human urine. These include putative further oxidized forms (e.g., formylated metoprolol acid, hydroxylated metoprolol acid derivatives) and the unreported "metoprolol benzoic acid," suggesting complex phase I metabolism beyond the classical pathways and potentially involving multiple oxidative enzymes [8].

Table 3: Enzymatic Pathways Contributing to Metoprolol Biotransformation and Metoprolol Acid Formation

Metabolic PathwayPrimary Enzyme(s)Key Metabolite(s) ProducedContribution Relative to CYP2D6Evidence Source
O-DemethylationCYP2D6 (Major), CYP3A4 (Minor, Inducible)O-Demethylmetoprolol → Metoprolol AcidMajor pathway (65% of dose) [1] [2] [6]
α-HydroxylationCYP2D6 (Near exclusive)α-HydroxymetoprololMinor pathway (∼10% of dose) [1] [2] [7]
N-DealkylationCYP2D6, CYP3A4, CYP2B6, CYP2C9N-Deisopropylmetoprolol → H 104/83Minor pathway (∼10% of dose) [2] [8]
N-GlucuronidationUGTs (e.g., 1A3, 2B7)Metoprolol N-glucuronideNovelly identified, quantitative contribution uncertain [5] [8]
Hydroxymetoprolol GlucuronidationUGTs (e.g., 1A9, 2B7)Multiple Hydroxymetoprolol GlucuronidesNovelly identified, quantitative contribution uncertain [5] [8]
Aldehyde OxidationALDH (Major), AO/FMO? (Potential)Metoprolol Acid (from O-demethylmetoprolol aldehyde)Required step in acid formation [6] [8]

The intricate biotransformation network of metoprolol, culminating in metoprolol acid formation, underscores the critical role of pharmacogenomics (CYP2D6) and the emerging contributions of non-CYP enzymes and the gut microbiome. Understanding these pathways is essential for interpreting metabolic phenotyping data, predicting drug interactions, and personalizing metoprolol therapy based on individual metabolic capacity.

Compounds Mentioned: Metoprolol, Metoprolol Acid, O-Demethylmetoprolol, α-Hydroxymetoprolol, N-Deisopropylmetoprolol, Hydroxymetoprolol Glucuronides, Metoprolol N-Glucuronide, Metoprolol Benzoic Acid, Hippuric Acid, Hydroxyhippuric Acid, Methyluric Acid, H 104/83.

Properties

CAS Number

56392-14-4

Product Name

Metoprolol acid

IUPAC Name

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

InChI

InChI=1S/C14H21NO4/c1-10(2)15-8-12(16)9-19-13-5-3-11(4-6-13)7-14(17)18/h3-6,10,12,15-16H,7-9H2,1-2H3,(H,17,18)

InChI Key

PUQIRTNPJRFRCZ-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Atenolol acid, H117-04, H 117/04, Metoprolol acid, SL 77-010

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)O)O

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